molecular formula C11H8IN B8757855 3-(4-Iodophenyl)pyridine

3-(4-Iodophenyl)pyridine

Cat. No. B8757855
M. Wt: 281.09 g/mol
InChI Key: ZKKRLPZAYWVEMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Iodophenyl)pyridine is a useful research compound. Its molecular formula is C11H8IN and its molecular weight is 281.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Iodophenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Iodophenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(4-Iodophenyl)pyridine

Molecular Formula

C11H8IN

Molecular Weight

281.09 g/mol

IUPAC Name

3-(4-iodophenyl)pyridine

InChI

InChI=1S/C11H8IN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H

InChI Key

ZKKRLPZAYWVEMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C=C2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1.7 g (10 mmol) of 3-(4-aminophenyl)-pyridine [F. S. Tanaka et al., J. Agric. Food Chem. 30, 957 (1982)], 17 ml of glacial acetic acid and 1.5 ml of trifluoroacetic acid was cooled in ice-water. Sodium nitrite, 0.8 g (11.4 mmol) was added in portions. After stirring for 15 minutes in ice-water and 15 minutes without cooling, 5 g of sodium iodide and 3 g of sodium acetate was added slowly with water cooling. The reaction mixture was diluted with 30 ml of water and stirred for 30 minutes. It was then partitioned between methylene chloride and 10% aqueous sodium carbonate solution. The organic phase was dried and evaporated and the residue was chromatographed over 20 g of silica gel using 10% (V/V) of ethyl acetate in methylene chloride. Crystallization from hexane yielded off-white crystals with m.p. 112°-115°.
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1.7 g
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reactant
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1.5 mL
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17 mL
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5 g
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3 g
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ice water
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ice water
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30 mL
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